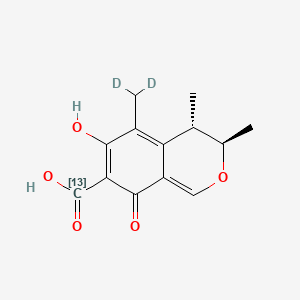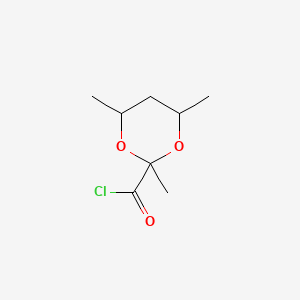
Isothipendyl-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothipendyl-d6 is a deuterated form of isothipendyl, a first-generation histamine H1 antagonist. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the molecular structure, which makes it useful in various analytical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isothipendyl-d6 involves the incorporation of deuterium atoms into the molecular structure of isothipendyl. One common method involves the reaction of 1-azaphenothiazine with sodium hydride and anhydrous acetonitrile under nitrogen protection. The reaction mixture is refluxed, and then 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine is added. The mixture is further refluxed, cooled, and filtered to obtain isothipendyl hydrochloride, which is then refined to produce isothipendyl .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous reactions without the need for intermediate product separation. This method ensures high purity (over 99%) and yield (over 70%), making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Isothipendyl-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
Isothipendyl-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of isothipendyl in the body.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biological Research: Used to study the interaction of isothipendyl with biological targets, such as histamine receptors.
Medical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Mécanisme D'action
Isothipendyl-d6 exerts its effects by selectively binding to histamine H1 receptors. This binding inhibits the action of endogenous histamine, leading to the temporary relief of allergic symptoms such as itching, swelling, and redness. Additionally, this compound has anticholinergic and sedative effects, which contribute to its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Isothipendyl-d6 is similar to other first-generation histamine H1 antagonists, such as promethazine and diphenhydramine. its deuterated form provides unique advantages in research applications. The presence of deuterium atoms enhances the stability and accuracy of analytical measurements, making it a valuable tool in pharmacokinetic and metabolic studies.
List of Similar Compounds
- Promethazine
- Diphenhydramine
- Chlorpheniramine
- Hydroxyzine
This compound stands out due to its stable isotope labeling, which offers enhanced precision in scientific research.
Propriétés
IUPAC Name |
1-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBSDFFQWMKBQ-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)











